Suppliers and price of 3-Bromo-5-hydrazinylpyridine HCl for research
Suppliers and price of 3-Bromo-5-hydrazinylpyridine HCl for research
CAS: 1427195-27-4 | Formula: C₅H₇BrClN₃ | M.W.: 224.49 g/mol
Part 1: Executive Summary & Strategic Utility
In the landscape of medicinal chemistry, 3-Bromo-5-hydrazinylpyridine hydrochloride serves as a high-value "linchpin" intermediate. Its structural utility lies in its bifunctionality: the hydrazine moiety (
For drug development professionals, this compound represents a "Make vs. Buy" decision point. While commercially available, its instability as a free base and variable purity from non-GMP suppliers often necessitate rigorous in-house Quality Control (QC) or on-demand synthesis to ensure assay reproducibility.
Part 2: Chemical Profile & Supply Chain Analysis
Identity & Physicochemical Properties
The hydrochloride salt is the preferred form for storage due to the oxidation sensitivity of the free hydrazine base.
| Property | Specification |
| IUPAC Name | 3-Bromo-5-hydrazinylpyridine hydrochloride |
| CAS Number | 1427195-27-4 |
| Appearance | Off-white to beige hygroscopic solid |
| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar organics |
| Stability | Air-sensitive (oxidizes to diazenes); Hygroscopic |
| Storage | -20°C under Argon/Nitrogen; Desiccated |
Market Analysis: Suppliers & Pricing
Note: Prices are estimates based on Q1 2025 market data for research-grade (>95%) material and fluctuate based on synthesis difficulty and stock availability.
Supply Chain Risk: High. This is not a commodity chemical. Most "suppliers" are aggregators who drop-ship from primary manufacturers in China (e.g., BLD Pharm, WuXi AppTec, Enamine).
| Supplier Tier | Typical Vendors | Est. Price (1g) | Est. Price (10g) | Lead Time |
| Tier 1 (Stock) | BLD Pharm, Combi-Blocks, Enamine | $85 - $120 | $450 - $600 | 1-3 Days |
| Tier 2 (Aggregator) | Fisher Scientific, Sigma (3rd party) | $150 - $250 | $900+ | 2-4 Weeks |
| Custom Synthesis | CROs (WuXi, PharmBlock) | N/A | $2,000+ | 4-6 Weeks |
Procurement Strategy:
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Validation: Always request a batch-specific H-NMR and LC-MS before purchase. Old batches often degrade to the aniline (3-bromo-5-aminopyridine) or form hydrazones with atmospheric aldehydes.
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Bulk vs. Batch: Do not buy bulk (>10g) unless you have immediate use. The salt degrades over 6-12 months even at -20°C.
Part 3: Synthetic Production (The "Make" Protocol)
If commercial stock is degraded or unavailable, the synthesis of 3-Bromo-5-hydrazinylpyridine HCl is best achieved via the Diazotization-Reduction of the stable precursor, 3-Bromo-5-aminopyridine. This route is preferred over SNAr displacement of 3-Bromo-5-fluoropyridine due to the lower cost of the amino-pyridine starting material.
Reaction Workflow Diagram
Figure 1: Two-step synthesis via diazotization-reduction. The diazonium intermediate is generated in situ and immediately reduced.
Step-by-Step Protocol
Safety Warning: Hydrazines are toxic and potential carcinogens. Work in a fume hood.
Reagents:
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3-Bromo-5-aminopyridine (1.0 eq)
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Sodium Nitrite (NaNO₂, 1.1 eq)
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Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq)
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Conc. HCl (12M)
Procedure:
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Diazotization: Dissolve 3-bromo-5-aminopyridine (10 mmol) in Conc. HCl (10 mL) and cool to -5°C in an ice/salt bath.
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Add a solution of NaNO₂ (11 mmol) in water (2 mL) dropwise, maintaining internal temperature < 0°C. Stir for 30 mins. Critical: Exceeding 0°C may cause decomposition to the phenol.
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Reduction: In a separate flask, dissolve SnCl₂·2H₂O (25 mmol) in Conc. HCl (5 mL) and cool to -5°C.
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Transfer the cold diazonium solution slowly into the stannous chloride solution with vigorous stirring.
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Allow the mixture to warm to Room Temperature (RT) over 2 hours.
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Isolation: The product often precipitates as the double tin salt. Basify with NaOH to pH > 12 (extract free base with EtOAc) OR collect the precipitate and recrystallize from Ethanol/HCl to obtain the pure hydrochloride salt.
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Drying: Dry under high vacuum over P₂O₅.
Part 4: Quality Control & Characterization
Trusting the label on a hydrazine bottle is a common source of assay failure. Implement this self-validating QC workflow.
Critical Impurities
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3-Bromo-5-aminopyridine (Precursor/Degradant): Result of incomplete reaction or hydrazine disproportionation.
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Symmetric Azobenzene: Result of oxidation.
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Hydrazones: Result of reaction with acetone (common glassware cleaning solvent). Never rinse hydrazine glassware with acetone.
Analytical Triage Table
| Method | What to Look For | Acceptance Criteria |
| 1H-NMR (DMSO-d6) | Hydrazine Protons: Broad singlets at ~8-10 ppm (often exchangeable). Aromatic Region: Distinct shift from aniline precursor. | No aldehyde/ketone peaks. No acetone adducts. |
| LC-MS (ESI+) | M+H: 188/190 (Br isotope pattern). | Single peak. No mass at 173/175 (Aniline). |
| Visual Inspection | Color. | Off-white/Beige. Reject if dark brown/black. |
Part 5: Handling & Safety (E-E-A-T)[1][2]
Toxicity & PPE[2]
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Hazard: Hydrazines are genotoxic impurities (GTIs).
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PPE: Double nitrile gloves, lab coat, safety glasses.
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Deactivation: Spills should be treated with dilute bleach (NaOCl) to oxidize the hydrazine to nitrogen gas and the corresponding halide, though this can generate bromamines; a safer route for bulk disposal is oxidative destruction by a waste management professional.
Storage Protocol (The "Freezer Rule")
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Upon receipt, aliquot the material into single-use vials inside a glovebox or under a nitrogen cone.
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Seal with Parafilm.
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Store at -20°C.
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Never store free base hydrazine; always convert to HCl salt for shelf stability.
References
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Synthesis of 3-Amino-5-Bromopyridine (Precursor): Dandu, R. et al.[1][2] "A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives." Heterocycles, 2011.[2] Link
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General Hydrazine Synthesis (Diazotization): "Diazotization and coupling reactions." Organic Syntheses, Coll.[3] Vol. 1. Link
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Safety Data Sheet (Hydrazinopyridine): Fisher Scientific SDS for 2-Hydrazinopyridine (Analogous handling). Link
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Market Data Source: PubChem Compound Summary for 3-Bromo-5-hydrazinylpyridine. Link
